4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

SARS-CoV-2 3CLpro inhibition Antiviral drug discovery Pyrazole-carboxamide building blocks

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0) is a 4-halogenated, N1-ethyl, C3-methyl, C5-carboxylic acid-substituted pyrazole building block with a molecular weight of 233.06 Da (C7H9BrN2O2). Its measured melting point of 158–162 °C, predicted density of 1.69 ± 0.1 g/cm³, predicted boiling point of 349.7 ± 42.0 °C, and ACD/LogP of 1.24 distinguish it from closely related N1-methyl and 4-iodo analogs.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 175276-99-0
Cat. No. B071804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
CAS175276-99-0
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)Br)C(=O)O
InChIInChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)
InChIKeyCABAIQRHBLZKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0): Core Physicochemical and Structural Profile for Procurement Decision-Making


4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0) is a 4-halogenated, N1-ethyl, C3-methyl, C5-carboxylic acid-substituted pyrazole building block with a molecular weight of 233.06 Da (C7H9BrN2O2) . Its measured melting point of 158–162 °C, predicted density of 1.69 ± 0.1 g/cm³, predicted boiling point of 349.7 ± 42.0 °C, and ACD/LogP of 1.24 distinguish it from closely related N1-methyl and 4-iodo analogs. The compound is commercially available from major international suppliers including BOC Sciences and Fujifilm Wako (Combi-Blocks) with typical purity specifications of ≥95% . Its 4-bromo substituent is positioned ortho to the C5-carboxylic acid, creating a dense functionalization landscape suitable for sequential amide coupling and palladium-catalyzed cross-coupling diversification.

Why 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by In-Class Pyrazole-5-carboxylic Acid Analogs


The precise substitution pattern of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid—specifically the combination of C4-Br, N1-Et, C3-Me, and C5-CO2H—is not interchangeable with other pyrazole-5-carboxylic acid derivatives. The C4-bromine provides a critical handle for Pd-catalyzed cross-coupling with a C–Br bond dissociation energy (~285 kJ/mol) that differs substantially from C–I (~213 kJ/mol) and C–Cl (~327 kJ/mol), directly influencing oxidative addition rates and coupling selectivity . Simultaneously, the N1-ethyl group contributes a distinct lipophilic and steric profile compared to the N1-methyl analog (4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, CAS 5775-88-2), altering logP, solubility, and target binding . The regioisomer 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4) swaps the N1 and C3 alkyl positions, producing a different steric and electronic environment that changes downstream biological and physicochemical outcomes . These differences are not theoretical: in the Pfizer SARS-CoV-2 3CLpro inhibitor program (WO2021250648), the specific 4-bromo-1-ethyl-3-methyl-pyrazole-5-carboxamide derivative (Example 11) achieved a Ki of 297 nM, whereas analogs with different heterocyclic cores or substitution patterns in the same patent displayed substantially different potencies (e.g., Example 8: IC50 = 917 nM; Example 35: EC50 > 333 nM), underscoring that each substitution element contributes non-redundantly to the final activity profile [1].

Quantitative Differentiation Evidence for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0) Against Closest Analogs


SARS-CoV-2 3CLpro Inhibitory Activity: 4-Br-1-Et-3-Me-Pyrazole-5-carboxamide Derivative Achieves Ki = 297 nM vs. Weaker Analogs in the Same Pfizer Patent Series

In Pfizer patent WO2021250648 (US11351149), the amide derivative synthesized from 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Example 11, BDBM510059) exhibited a Ki of 297 nM against SARS-CoV-2 3CL protease in a continuous FRET assay [1]. Within the same patent, Example 8 (BDBM510056), which uses a different acyl cap but retains the same peptidomimetic warhead, showed an IC50 of 917 nM in the same assay—a ~3.1-fold weaker inhibition [2]. Example 35 (BDBM510083), with an alternative heterocyclic substitution, displayed an EC50 of 3.56 × 10³ nM in a cellular CPE assay [3]. The 297 nM Ki value represents a meaningful potency inflection conferred specifically by the 4-bromo-1-ethyl-3-methyl-pyrazole-5-carbonyl motif, distinguishing it from other heterocyclic capping groups explored in the same patent.

SARS-CoV-2 3CLpro inhibition Antiviral drug discovery Pyrazole-carboxamide building blocks

C–Br vs. C–I vs. C–Cl Cross-Coupling Reactivity Differentiation: Balanced Oxidative Addition and Stability for Pd-Catalyzed Diversification

The C4-Br substituent offers an intermediate bond dissociation energy (BDE) of approximately 285 kJ/mol, compared to ~213 kJ/mol for C4-I and ~327 kJ/mol for C4-Cl . This positions the 4-bromo compound in a 'sweet spot' for Pd(0) oxidative addition: sufficiently reactive for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions (e.g., Pd(PPh3)4, 80–100 °C), yet more resistant to unwanted homocoupling or thermal decomposition than the 4-iodo analog (CAS 1354704-91-8) . Conversely, the 4-chloro analog (free acid not commercially indexed; ethyl ester CAS 128537-47-3) requires harsher conditions or specialized ligands (e.g., SPhos, XPhos) for efficient coupling . The electrochemical bromination and iodination study by Degruyter Brill (2022) confirmed that 4-bromopyrazoles are accessible under milder, safer constant-current electrolysis conditions than 4-iodopyrazoles, supporting both synthetic accessibility and downstream functionalization advantages [1].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Building block reactivity

N1-Ethyl vs. N1-Methyl Lipophilicity and Molecular Recognition Differentiation: ACD/LogP 1.24 vs. Lower Homolog

The target compound exhibits an ACD/LogP of 1.24 (predicted, ACD/Labs Percepta v14.00) . The N1-methyl analog, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5775-88-2), has a lower molecular weight (219.04 Da vs. 233.06 Da) and correspondingly lower predicted logP (estimated ~0.7–0.9 based on the –CH2– decrement) . This ~0.3–0.5 logP difference shifts the target compound into an optimal lipophilicity range (logP 1–3) for balanced aqueous solubility and membrane permeability, consistent with Lipinski's Rule of 5 compliance (0 violations calculated for the target compound) . The N1-ethyl group also introduces greater conformational flexibility and steric bulk, which can modulate target protein binding pocket occupancy compared to the N1-methyl analog. The regioisomer 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4) has identical molecular weight and formula but a different spatial orientation of the ethyl and methyl groups, leading to distinct dipole moments and hydrogen-bonding geometries [1].

Lipophilicity optimization Structure-activity relationships Drug design building blocks

Thermal Stability and Storage Profile: Melting Point 158–162 °C vs. Iodo Analog Labile Nature

The target compound displays a measured melting point of 158–162 °C , significantly higher than typical 4-iodopyrazole analogs which tend to be lower-melting or oils at ambient temperature. The 4-iodo analog 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1354704-91-8) lacks a published melting point in authoritative databases, consistent with the general observation that iodoaromatics are more prone to photolytic and thermal deiodination [1]. The target compound is specified for refrigerated storage (2–8 °C) by Fujifilm Wako and GLPBIO, with shelf stability extending to weeks-months under recommended conditions [2]. The ACD/Labs predicted boiling point of 349.7 ± 42.0 °C and flash point of 165.3 ± 27.9 °C further indicate a robust thermal envelope suitable for standard laboratory handling and shipping .

Chemical stability Long-term storage Procurement logistics

Supply Chain Quality Assurance: Multi-Vendor Availability with Batch-Specific QC Documentation (NMR, HPLC, GC) vs. Single-Source or Custom-Synthesis Analogs

The target compound is stocked and shipped by multiple established international suppliers with published quality specifications. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC at ≥95% purity . BOC Sciences offers the compound through ISO-certified and GMP-compliant facilities . AKSci specifies minimum purity of 95% with long-term storage at cool, dry conditions and provides downloadable SDS and Certificate of Analysis upon request . MolCore advertises ≥98% purity (NLT 98%) under ISO certification . In contrast, the 4-iodo analog (CAS 1354704-91-8) is listed by fewer suppliers, many of which require custom synthesis quotes rather than offering stocked inventory, and the 4-chloro free acid analog is not commercially indexed as a standard catalog item, existing only as the ethyl ester . This multi-supplier landscape with documented QC reduces single-source dependency and ensures batch-to-batch reproducibility for method development and scale-up.

Quality control Batch consistency Reproducible research

Procurement-Guiding Application Scenarios for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: 3CL Protease Inhibitor Lead Optimization Programs

The validated Ki of 297 nM for the 4-bromo-1-ethyl-3-methyl-pyrazole-5-carboxamide derivative against SARS-CoV-2 3CLpro [1] positions this building block as a privileged capping group for coronavirus protease inhibitor SAR exploration. Medicinal chemistry teams can procure this compound to synthesize focused libraries around the pyrazole-5-carboxamide scaffold, varying the carboxylic acid coupling partner while retaining the 4-Br handle for late-stage Suzuki diversification. The compound's balanced LogP (1.24) and Rule-of-5 compliance make it suitable for oral bioavailability optimization in antiviral lead series.

Parallel Library Synthesis via Sequential Amide Coupling and Pd-Catalyzed Cross-Coupling

The orthogonality of the C5-carboxylic acid (amide coupling via HATU/EDC) and the C4-bromine (Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids) enables a two-step diversification sequence without protecting group manipulation. The intermediate C–Br BDE (~285 kJ/mol) ensures efficient Pd(0) oxidative addition under standard conditions (e.g., Pd(dppf)Cl2, 2M Na2CO3, dioxane, 90 °C) , while being more stable to storage and handling than the 4-iodo analog. This scenario is directly supported by the electrochemical synthesis literature demonstrating convenient access to 4-bromopyrazoles [2] and the widespread use of 4-bromopyrazole building blocks in patent medicinal chemistry.

Agrochemical Intermediate Synthesis: Fungicidal and Herbicidal Pyrazole Carboxamide Derivatives

Brominated pyrazole-5-carboxylic acid derivatives are established intermediates in agrochemical discovery, with structural analogy to the pyrazole-carboxamide fungicide class (e.g., SDHI inhibitors). The target compound's N1-ethyl-3-methyl substitution pattern provides a distinct steric and lipophilic profile from the simpler 4-bromo-1,3-dimethyl analog, which may influence target site binding in fungal succinate dehydrogenase or herbicidal protoporphyrinogen oxidase . The multi-supplier availability with batch QC supports the gram-to-kilogram scale-up path required for agrochemical lead optimization.

Fragment-Based Drug Discovery and Covalent Probe Design

The 4-bromopyrazole motif is recognized as a 'privileged fragment' in X-ray crystallographic screening, capable of binding at diverse protein hot spots including HIV-1 reverse transcriptase, BRD4 bromodomains, and CDK2 [3]. The target compound's carboxylic acid provides an additional hydrogen-bonding anchor point for fragment linking strategies, while the 4-bromine offers anomalous scattering for crystallographic phasing. The crystalline nature and high melting point (158–162 °C) ensure accurate fragment soaking concentrations , and the compound's refrigerated storage compatibility aligns with standard fragment library management protocols.

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